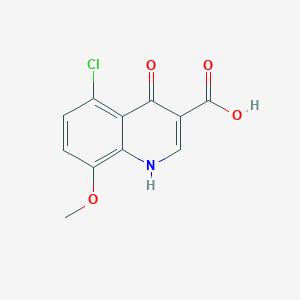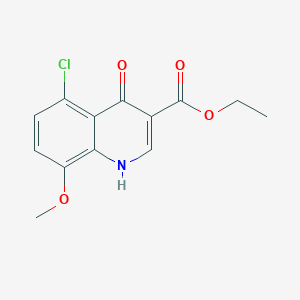
1-(4-aminobutyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-aminobutyl)piperidin-4-ol is a chemical compound with the molecular formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound has gained attention in scientific research due to its diverse range of applications.
Preparation Methods
The synthesis of 1-(4-aminobutyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of piperidine with 4-aminobutyl chloride under basic conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods can optimize reaction conditions, reduce waste, and improve yield .
Chemical Reactions Analysis
1-(4-aminobutyl)piperidin-4-ol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-aminobutyl)piperidin-4-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-aminobutyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and influencing downstream signaling pathways . The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(4-aminobutyl)piperidin-4-ol can be compared with other similar compounds, such as:
Piperidine: A simpler compound with a similar structure but lacking the aminobutyl group.
4-aminobutylpiperidine: A compound with a similar structure but lacking the hydroxyl group.
Piperidin-4-ol: A compound with a similar structure but lacking the aminobutyl group.
The uniqueness of this compound lies in its combination of the piperidine ring, aminobutyl group, and hydroxyl group, which confer specific chemical and biological properties .
Properties
CAS No. |
870716-38-4 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1-(4-aminobutyl)piperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c10-5-1-2-6-11-7-3-9(12)4-8-11/h9,12H,1-8,10H2 |
InChI Key |
JDBXAJCYMPXVIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CCCCN |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




